molecular formula C9H7NO3 B13702931 3-Methyl-7-nitrobenzofuran

3-Methyl-7-nitrobenzofuran

Cat. No.: B13702931
M. Wt: 177.16 g/mol
InChI Key: MOHDWZWCIZQBAF-UHFFFAOYSA-N
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Description

3-Methyl-7-nitrobenzofuran is a heterocyclic compound that belongs to the benzofuran family It is characterized by a benzene ring fused to a furan ring, with a methyl group at the 3-position and a nitro group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-nitrobenzofuran typically involves the nitration of 3-methylbenzofuran. One common method is the electrophilic nitration using nitric acid and acetic anhydride at low temperatures (0–25°C) over 48 hours . This method yields this compound with a moderate yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-nitrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 3-Methyl-7-aminobenzofuran.

    Substitution: Various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

3-Methyl-7-nitrobenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-7-nitrobenzofuran involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s electron-withdrawing nitro group also makes it a good Michael acceptor, allowing it to participate in conjugate addition reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzofuran: Lacks the methyl group at the 3-position.

    2-Nitrobenzofuran: Nitro group is at the 2-position instead of the 7-position.

    3-Methylbenzofuran: Lacks the nitro group.

Uniqueness

3-Methyl-7-nitrobenzofuran is unique due to the presence of both a methyl group and a nitro group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

3-methyl-7-nitro-1-benzofuran

InChI

InChI=1S/C9H7NO3/c1-6-5-13-9-7(6)3-2-4-8(9)10(11)12/h2-5H,1H3

InChI Key

MOHDWZWCIZQBAF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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